molecular formula C9H5Cl2N3 B1444247 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine CAS No. 53345-49-6

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine

Cat. No.: B1444247
CAS No.: 53345-49-6
M. Wt: 226.06 g/mol
InChI Key: NXHWJQTVRIKAMU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to altered phosphorylation states of proteins, impacting signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it affects the expression of genes involved in cell growth, differentiation, and survival, thereby altering cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting metabolic pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and impaired physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, its distribution within tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of bases such as sodium carbonate in aqueous dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Sodium carbonate or potassium carbonate.

    Solvents: Aqueous dioxane or ethanol.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:
The compound serves as a building block for synthesizing pharmacologically active compounds. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell signaling pathways. For instance, studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and altering gene expression related to cell survival.

Case Study: Anticancer Activity
A study published in the Journal of Organic Chemistry demonstrated that derivatives of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine exhibited potent activity against various cancer cell lines. The mechanism was attributed to the inhibition of key kinases that regulate cell proliferation and survival .

Agrochemicals

Herbicides and Pesticides:
The compound is utilized in developing herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests. Its structure allows it to act on specific targets within these organisms, providing a means to control unwanted growth effectively.

Data Table: Herbicidal Activity

CompoundTarget OrganismActivity LevelReference
This compoundVarious weedsModerate to High
Related Pyrimidine DerivativeInsects (e.g., aphids)Low

Materials Science

Synthesis of Advanced Materials:
In materials science, this compound is employed in synthesizing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that enhance material performance.

Case Study: Electronic Properties
Research has shown that incorporating this compound into polymer matrices can improve their conductivity and thermal stability. This finding has implications for developing next-generation electronic devices .

Chemical Reactions and Synthesis Methods

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Common synthetic routes include:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method utilizes palladium catalysts to couple aryl or alkyl boronic acids with the compound.
  • Nucleophilic Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is unique due to its combination of chlorine and pyridinyl substituents, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of complex molecules for pharmaceutical and industrial applications .

Biological Activity

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial contexts.

Chemical Structure and Properties

The chemical formula for this compound is C9H6Cl2N3C_9H_6Cl_2N_3. The presence of chlorine atoms and a pyridine moiety enhances its biological activity by influencing the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
This compound0.05 ± 0.010.04 ± 0.01
Celecoxib0.06 ± 0.020.04 ± 0.01
Diclofenac0.07 ± 0.030.05 ± 0.02

2. Anticancer Activity

The anticancer properties of this compound have been explored extensively, with various studies indicating its efficacy against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Notably, a derivative containing the pyridine ring exhibited significant cytotoxicity with IC50 values ranging from 0.01 μM to 0.12 μM across various tested cell lines .

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074

3. Antimicrobial Activity

Pyrimidine derivatives have also shown promising antimicrobial properties against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Cycle Interference : It has been observed to induce apoptosis in cancer cells by disrupting cell cycle regulation.
  • Antimicrobial Action : The interaction with microbial enzymes or membranes leads to cell death.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, derivatives showed significant reduction in swelling compared to control groups, indicating potent anti-inflammatory effects.
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 cells demonstrated that certain derivatives exhibited up to ten times greater potency than standard chemotherapeutics .

Properties

IUPAC Name

2,4-dichloro-6-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHWJQTVRIKAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.